N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)-1H-indole-6-carboxamide
Overview
Description
N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)-1H-indole-6-carboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)-1H-indole-6-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a catalyst, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)-1H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. It binds to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)-1H-indole-6-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
1H-Indole-3-carbaldehyde: Used as a precursor in multicomponent reactions.
Its uniqueness lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)-1H-indole-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-16(11-21)20(10-13-6-8-23-12-13)18(22)15-4-3-14-5-7-19-17(14)9-15/h3-9,12,16,19,21H,2,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSZTIZZVLAPLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CSC=C1)C(=O)C2=CC3=C(C=C2)C=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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